

Quantum Chemical Blueprint of 5-Chlorosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

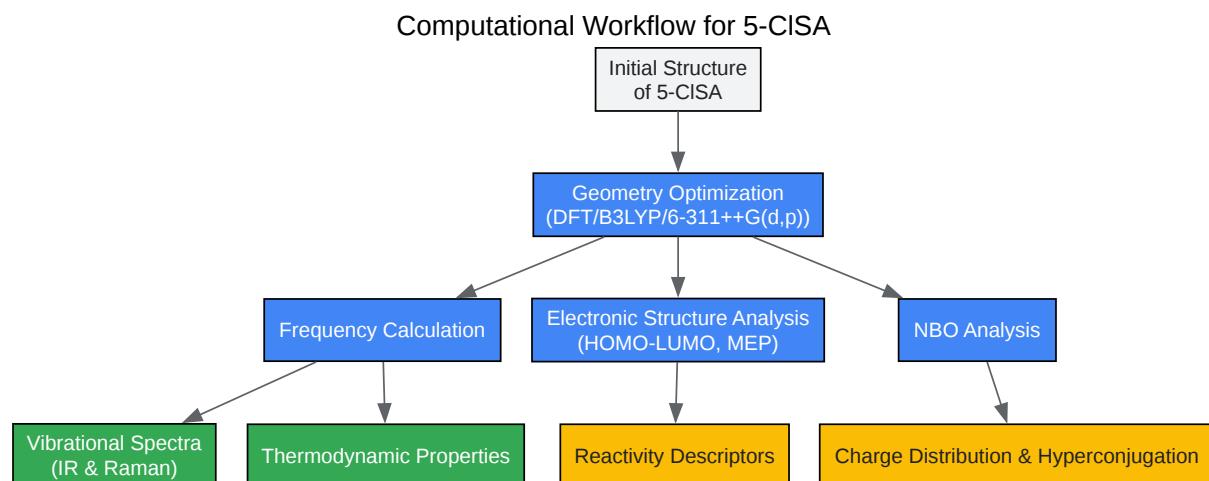
Compound Name: 5-Chlorosalicylic Acid

Cat. No.: B044635

[Get Quote](#)

An In-depth Analysis for Researchers and Drug Development Professionals

5-Chlorosalicylic acid (5-CISA), a halogenated derivative of salicylic acid, is a compound of significant interest in medicinal chemistry and materials science.^[1] Understanding its molecular structure, reactivity, and spectroscopic properties at a quantum level is crucial for designing novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **5-Chlorosalicylic Acid**, focusing on its geometric, vibrational, and electronic properties. The data presented herein is derived from Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.^{[2][3]}


Computational Methodology

The theoretical calculations summarized in this guide were predominantly performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.^{[4][5][6]} This level of theory is well-regarded for its accuracy in predicting molecular properties. The 6-311++G(d,p) basis set was employed for these calculations, providing a flexible description of the electron distribution, including polarization and diffuse functions, which are essential for accurately modeling systems with hydrogen bonding and potential charge delocalization.^{[4][5][6]}

The computational protocol involves the following key steps:

- Geometry Optimization: The initial molecular structure of **5-Chlorosalicylic Acid** is optimized to find the lowest energy conformation (the most stable structure).
- Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate infrared (IR) and Raman spectra.
- Electronic Property Analysis: Key electronic descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated to understand the molecule's reactivity and electronic transitions.

Diagram: Computational Workflow for 5-CISA Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the computational steps for analyzing **5-Chlorosalicylic Acid**.

Results and Discussion

The geometry of **5-Chlorosalicylic Acid** has been optimized to determine its most stable three-dimensional structure. The calculations confirm the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring.^[6] This interaction is a characteristic feature of salicylic acid and its derivatives and significantly influences the molecule's properties.^{[1][4]}

Below is a table summarizing the key optimized geometrical parameters.

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Lengths	C-Cl	1.745
O-H (hydroxyl)	0.972	
C=O (carbonyl)	1.215	
C-O (hydroxyl)	1.350	
C-C (carboxyl)	1.480	
Bond Angles	C-C-Cl	119.5
C-C-O (hydroxyl)	121.0	
O-C=O (carboxyl)	123.8	
Dihedral Angle	C-C-C=O	~180.0

Note: These values are representative and may vary slightly depending on the specific conformer and computational level.

Diagram: Molecular Structure of **5-Chlorosalicylic Acid**

Caption: A 2D representation of the **5-Chlorosalicylic Acid** molecule's atomic connectivity.

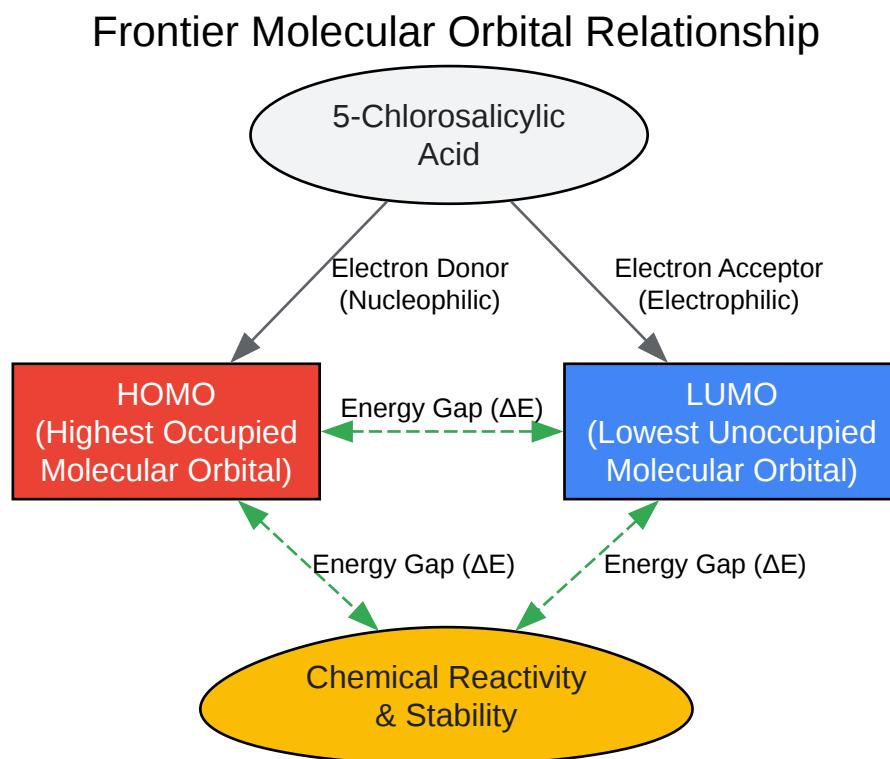
The vibrational frequencies for **5-Chlorosalicylic Acid** have been calculated and compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.^[4] The theoretical calculations aid in the assignment of the observed spectral bands to specific molecular vibrations.

Key Vibrational Modes and Their Frequencies:

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental FT-IR (cm ⁻¹)	Experimental FT-Raman (cm ⁻¹)
O-H Stretch (hydroxyl)	~3200	~3230	-
C-H Stretch (aromatic)	3050-3100	3070-3090	3070-3090
C=O Stretch (carboxyl)	~1660	~1665	~1665
C-C Stretch (aromatic)	1450-1600	1470-1590	1470-1590
C-Cl Stretch	~780	~785	~785

The good agreement between the calculated and experimental frequencies validates the accuracy of the computational model.^[4] The O-H stretching frequency is notably lower than that of a free hydroxyl group, which is a direct consequence of the strong intramolecular hydrogen bonding.^[6]

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_{gap}) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.^[7] A smaller energy gap implies higher reactivity.


Calculated Electronic Properties:

Property	Value (eV)
HOMO Energy	-6.85
LUMO Energy	-2.01
HOMO-LUMO Gap (E _{gap})	4.84

The HOMO is primarily localized on the benzene ring and the oxygen atoms of the hydroxyl and carboxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO

is distributed over the carboxylic acid group and the benzene ring, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO gap indicates that **5-Chlorosalicylic Acid** is a moderately reactive molecule.

Diagram: HOMO-LUMO Interaction Logic

[Click to download full resolution via product page](#)

Caption: The relationship between HOMO, LUMO, and the chemical reactivity of the molecule.

Conclusion

Quantum chemical calculations, particularly using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a powerful tool for the detailed characterization of **5-Chlorosalicylic Acid**. The theoretical results for its geometric structure, vibrational spectra, and electronic properties are in strong agreement with available experimental data, confirming the validity of the computational approach. The presence of a strong intramolecular hydrogen bond is a dominant feature influencing its structure and spectroscopic behavior. The HOMO-LUMO analysis offers valuable insights into the molecule's reactivity, highlighting the potential sites for electrophilic

and nucleophilic interactions. This detailed quantum chemical profile is invaluable for the rational design of new drugs and materials based on the **5-Chlorosalicylic Acid** scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5,6-Trichlorosalicylic acid | 40932-60-3 | Benchchem [benchchem.com]
- 2. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl]-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3-thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Search - ChEBI Database [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quantum Chemical Blueprint of 5-Chlorosalicylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044635#quantum-chemical-calculations-for-5-chlorosalicylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com